molecular formula C17H18N2O4S2 B4589383 2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4589383
M. Wt: 378.5 g/mol
InChI Key: UXBSUUBEPBIWJB-UHFFFAOYSA-N
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Description

2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl group, an aminocarbonyl group, and a dimethylphenyl group

Scientific Research Applications

2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienyl Group: This can be achieved through a series of reactions involving thiophene derivatives.

    Introduction of the Aminocarbonyl Group: This step often involves the use of amines and carbonyl compounds under specific conditions.

    Attachment of the Dimethylphenyl Group: This can be done through various coupling reactions, such as Suzuki–Miyaura coupling.

    Final Assembly: The final step involves the combination of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID: Unique due to its specific combination of functional groups.

    Other Thienyl Derivatives: Compounds with similar thienyl groups but different substituents.

    Aminocarbonyl Compounds: Compounds with similar aminocarbonyl groups but different aromatic systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-9-3-4-11(5-10(9)2)12-6-25-17(15(12)16(18)23)19-13(20)7-24-8-14(21)22/h3-6H,7-8H2,1-2H3,(H2,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBSUUBEPBIWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 3
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 4
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

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